![molecular formula C11H9BrN2O3 B1459792 Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1678537-73-9](/img/structure/B1459792.png)
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It is part of a class of compounds known as imidazo[1,2-a]pyridines, which are bicyclic compounds containing an imidazo ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate involves an imidazo[1,2-a]pyridine core, which is a bicyclic structure containing an imidazo ring fused to a pyridine ring . The compound also contains a bromo group (Br), a formyl group (CHO), and an ethyl ester group (COOC2H5) attached to the core .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate include its molecular weight, which is 297.1 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Biological Activities
Anti-Hepatitis B Virus Activity : A study described the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated their anti-hepatitis B virus (HBV) activity. Some compounds exhibited promising inhibition of HBV DNA replication, highlighting their therapeutic potential against HBV infections (Chen et al., 2011).
Novel Heterocyclic Compounds Synthesis : Research has developed efficient synthetic routes for creating new tricyclic pyridinones and other heterocycles from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, demonstrating the chemical versatility of this core structure (Castera-Ducros et al., 2006).
Regioselective Borylation for Anti-Cancer and Anti-TB Agents : A regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction was used to synthesize dimerization products from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives have shown moderate activity against tuberculosis and cancer cell lines, underlining the potential for developing new treatments from this compound (Sanghavi et al., 2022).
Microwave-assisted Synthesis : A study utilizing microwave irradiation under solvent-free conditions synthesized novel pyrimido[1,2-a]pyrimidines, indicating an efficient and environmentally friendly synthetic approach for derivatives of ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate (Eynde et al., 2001).
Immunomodulatory and Anticancer Activities : Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl-1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed significant immunomodulatory and anticancer activities, opening new avenues for the development of therapeutics based on this structure (Abdel‐Aziz et al., 2009).
Mechanism of Action
Target of Action
Mode of Action
It is known that the bromine atom in the compound enables it to participate in various organic reactions, and the imidazo[1,2-a]pyridine ring allows it to interact with biomolecules .
Pharmacokinetics
The presence of the carboxylate ester group in the compound is known to enhance its solubility in aqueous solutions , which could potentially influence its bioavailability.
Action Environment
The solubility of the compound in aqueous solutions suggests that its action could potentially be influenced by the ph and ionic strength of the environment .
properties
IUPAC Name |
ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYYMJKJGRKGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.